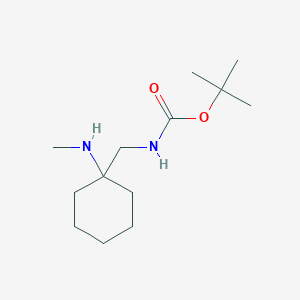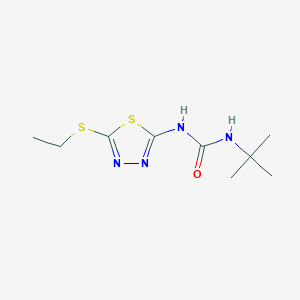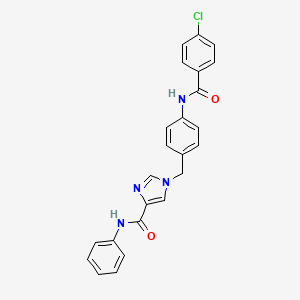![molecular formula C14H18LiNO4S B2386324 Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate CAS No. 2402828-58-2](/img/structure/B2386324.png)
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate is a useful research compound. Its molecular formula is C14H18LiNO4S and its molecular weight is 303.3. The purity is usually 95%.
BenchChem offers high-quality Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Energy Storage in Lithium-Sulfur Batteries
Design Principles for Heteroatom-Doped Nanocarbon to Achieve Strong Anchoring of Polysulfides
The application of lithium compounds in lithium-sulfur (Li-S) batteries addresses the major issue of lithium polysulfide diffusion, known as the shuttle effect. By modifying nanocarbon materials through heteroatom doping (e.g., N or O dopants), the interaction between carbon hosts and polysulfide guests is significantly enhanced. This modification results in improved electrostatic interactions, effectively preventing the shuttle of polysulfides and allowing for high capacity and coulombic efficiency in Li-S batteries (Hou et al., 2016).
Neuroprotective Effects
Neuroprotective Effects of Lithium in Cultured Cells and Animal Models of Diseases
Lithium exhibits neuroprotective effects against glutamate excitotoxicity, mediated by N-methyl-D-aspartate (NMDA) receptors, in cultured rat brain neurons. These effects involve the inactivation of NMDA receptors, decreased expression of pro-apoptotic proteins, and enhanced expression of cytoprotective proteins. Lithium's neuroprotection is observed at therapeutic concentrations and suggests potential utility in treating neurodegenerative disorders (Chuang et al., 2002).
Material Synthesis and Applications
The Synthesis of 2,3-Ring-Fused Analogues of Quinolinone Compounds
Lithium enolates of cyclic β-oxo sulfides react with isatoic anhydrides to afford novel quinolines. These compounds, synthesized through reactions involving lithium compounds, showcase the utility of lithium in the synthesis of complex organic molecules with potential applications in materials science (Russell et al., 1992).
特性
IUPAC Name |
lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S.Li/c1-14(2,3)19-13(16)15-9-5-6-10-11(15)7-4-8-12(10)20(17)18;/h4,7-8H,5-6,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZUVDNOURAZML-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18LiNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)
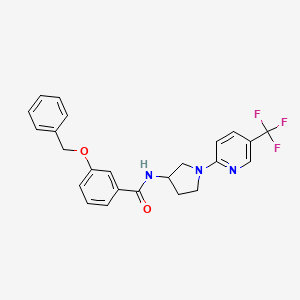
![3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine](/img/structure/B2386250.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)
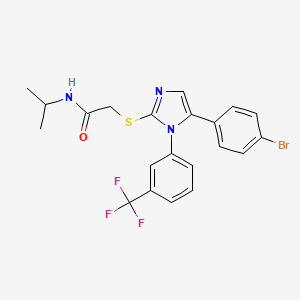



![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)
